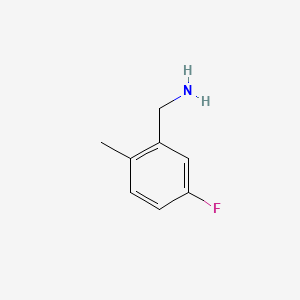

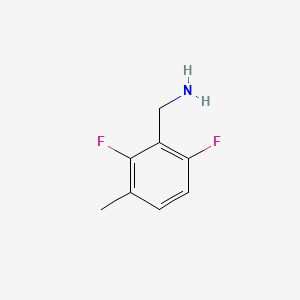

5-氟-2-甲基苄胺

描述

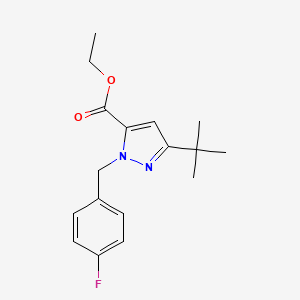

5-Fluoro-2-methylbenzylamine is a compound that is structurally related to benzylamine, with a fluorine atom and a methyl group as substituents on the benzene ring. While the specific compound 5-Fluoro-2-methylbenzylamine is not directly studied in the provided papers, there are several related compounds and reactions that can give insights into its properties and potential synthesis methods.

Synthesis Analysis

The synthesis of related fluorinated benzylamine compounds involves various strategies. For instance, the synthesis of 4-[(18)F]fluorobenzylamine is achieved through the reduction of 4-[(18)F]fluorobenzonitrile using transition metal-assisted sodium borohydride reduction, which could potentially be adapted for the synthesis of 5-Fluoro-2-methylbenzylamine . Another relevant synthesis is that of methyl 3-amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate, which involves a multi-step process starting from 5-bromo-2-methoxypyridine and 4-fluorobenzaldehyde, indicating the complexity that might be involved in synthesizing substituted benzylamines .

Molecular Structure Analysis

The molecular structure of fluorinated benzylamines can be influenced by the presence of the fluorine atom. For example, the rotational spectrum of 2-fluorobenzylamine shows the presence of stable conformers, one of which is stabilized by an intramolecular hydrogen bond between the fluorine atom and the aminic group . This suggests that the fluorine substitution in 5-Fluoro-2-methylbenzylamine could similarly affect its molecular conformation and stability.

Chemical Reactions Analysis

Fluorinated benzylamines can participate in various chemical reactions. For instance, a fluoro-functionalized polymeric N-heterocyclic carbene-zinc complex was used to catalyze the formylation and methylation of amines using CO2, indicating that fluorinated benzylamines could potentially be used as intermediates in catalytic reactions . Additionally, 2-Fluoro-1,3,5-trinitrobenzene has been utilized as a condensing reagent for peptide synthesis, which could be relevant for the synthesis of peptides involving 5-Fluoro-2-methylbenzylamine .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Fluoro-2-methylbenzylamine can be inferred from related compounds. The spectrofluorimetric determination of 5-hydroxyindoles with benzylamine as a fluorogenic reagent suggests that benzylamines can form fluorescent compounds under certain conditions, which could be applicable to 5-Fluoro-2-methylbenzylamine for analytical purposes . The practical synthesis of 4-fluoro-2-(methylthio)benzylamine and its derivatives demonstrates the potential for diverse functionalization of fluorinated benzylamines .

科学研究应用

肝细胞癌治疗的新型前药

5-氟-2-甲基苄胺已被研究为新型 O-(取代苄基) 氨基甲酸酯前药开发中的核心结构,旨在治疗肝细胞癌。被确认为 1t 的邻甲基苄基类似物表现出显着的口服生物利用度、肝脏靶向性,并在小鼠异种移植模型中表现出显着的肿瘤生长抑制,表明其作为肝癌治疗中治疗应用的潜在先导化合物 (Peng 等,2016)。

有机合成中的氧化催化剂

通过将 N-甲基苄胺添加到 CrO3 和 HF 的溶液中合成的 N-甲基苄基铵六氟铬酸盐 (MBAFC) 已证明具有选择性和高效的氧化能力。特别是,MBAFC 在温和条件下将芳醇转化为相应的醛和酮是有效的,展示了其作为有机合成中非均相氧化剂的效用。当 MBAFC 吸附在硅胶上时,其耐久性和效率得到提高 (Kassaee 等,2004)。

安全和危害

属性

IUPAC Name |

(5-fluoro-2-methylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c1-6-2-3-8(9)4-7(6)5-10/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDOUBUZYGVSSLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379122 | |

| Record name | 5-Fluoro-2-methylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-methylbenzylamine | |

CAS RN |

261951-69-3 | |

| Record name | 5-Fluoro-2-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261951-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-methylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261951-69-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxylic acid](/img/structure/B1304735.png)

![1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1304736.png)

acetate](/img/structure/B1304737.png)

![Ethyl 2-[(2-fluorobenzoyl)amino]acetate](/img/structure/B1304750.png)